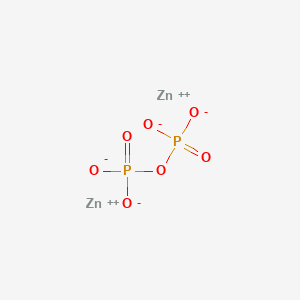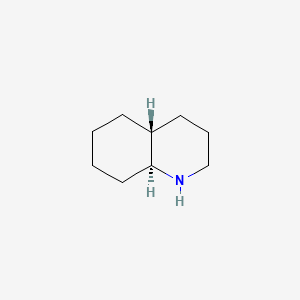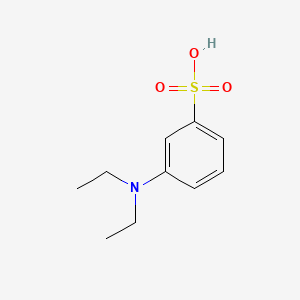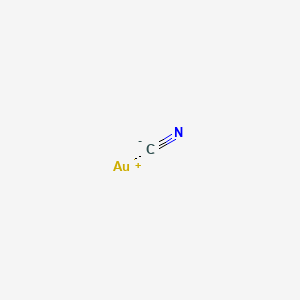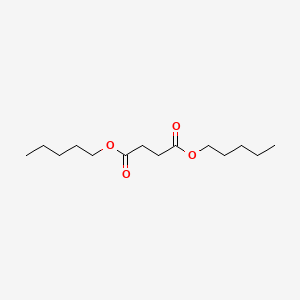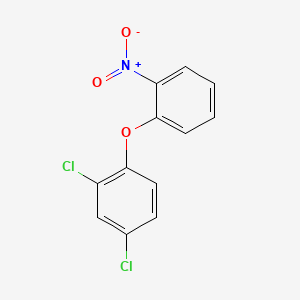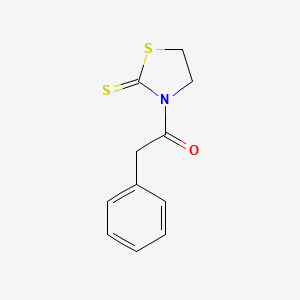
Triethylstibine
Übersicht
Beschreibung
Triethylstibine is a chemical compound with the formula C6H15Sb . It is also known by additional names such as stibine and triethyl- .
Molecular Structure Analysis
The molecular structure of Triethylstibine consists of three ethyl groups (C2H5) attached to an antimony (Sb) atom . The molecular weight of Triethylstibine is 208.943 Da .Physical And Chemical Properties Analysis
Triethylstibine has a molar mass of 208.946 . The compound’s physical properties such as boiling temperature and phase boundary pressure have been critically evaluated . The boiling temperature varies as a function of pressure, ranging from 0.00367811 kPa to 27.5557 kPa .Relevant Papers Two papers were found that discuss Triethylstibine . These papers discuss the formation of a highly protective and persistent film against iron corrosion in acid solutions and the mechanism for corrosion protective film formation on iron and nickel in solutions . These findings suggest potential applications of Triethylstibine in corrosion protection.
Wissenschaftliche Forschungsanwendungen
Thermophysical Property Research
Triethylstibine is utilized in the study of thermophysical properties due to its well-documented thermodynamic characteristics. Researchers access critically evaluated data for pure compounds like Triethylstibine, which is essential for understanding phase transitions, boiling points, and enthalpy changes .
Organometallic Chemistry
In organometallic chemistry, Triethylantimony serves as a reagent and a precursor for synthesizing complex organometallic frameworks. Its molecular structure and stability under various conditions make it a valuable compound for studying metal-carbon bonds .
Solar Energy Applications
Triethylantimony is used in solar energy applications, particularly in the development of non-aqueous solvents and materials with specific light absorption properties. This application is crucial for improving the efficiency of photovoltaic cells .
Water Treatment
The compound’s properties are exploited in water treatment processes. Its reactivity and ability to form complexes with various pollutants facilitate the removal of contaminants from water, contributing to cleaner water supplies .
Semiconductor Manufacturing
Triethylantimony finds applications in semiconductor manufacturing, where it is used as a dopant in the production of III-V and IV group semiconductors. It helps in altering the electrical properties of semiconductors, which is vital for the electronics industry .
MOCVD Precursor
As a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD), Triethylantimony is involved in depositing thin films of antimony-containing compounds onto substrates. This process is significant for creating layers with precise thicknesses and compositions in various electronic devices .
Eigenschaften
IUPAC Name |
triethylstibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Sb/c3*1-2;/h3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFCVMVBJXDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sb](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210706 | |
| Record name | Triethylstibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylstibine | |
CAS RN |
617-85-6 | |
| Record name | Triethylstibine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylstibine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylstibine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylstibine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLSTIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GN55G8B2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triethylantimony interact with Gallium Arsenide (GaAs) surfaces?
A1: Triethylantimony adsorbs onto GaAs(100) surfaces, with a saturation coverage of approximately 0.3 monolayers at 160 K. [, ] This adsorption is reversible at low temperatures but becomes largely irreversible at 330 K. [] At higher temperatures (675 K), triethylantimony decomposes on the surface, leading to adsorbed antimony atoms and the formation of Gallium Antimonide (GaSb). []
Q2: What is the primary decomposition pathway of triethylantimony on GaAs(100)?
A2: The primary decomposition pathway is β-hydride elimination, evidenced by the desorption of ethylene as the major hydrocarbon product during thermal desorption spectroscopy. [, ] This reaction suggests that ethyl groups from triethylantimony migrate to Gallium sites on the GaAs surface, where they undergo β-hydride elimination. []
Q3: What is the molecular formula and weight of Triethylantimony?
A3: The molecular formula of Triethylantimony is (C2H5)3Sb. Its molecular weight is 208.99 g/mol.
Q4: Are there spectroscopic techniques used to characterize Triethylantimony?
A4: Yes, several spectroscopic techniques are employed to characterize Triethylantimony and its interactions with surfaces. These include:
- Thermal Desorption Spectroscopy (TDS): Used to study the adsorption/desorption behavior of Triethylantimony on surfaces and identify decomposition products. [, , ]
- Static Secondary Ion Mass Spectroscopy (SSIMS): Provides information about the chemical composition of the surface and the presence of adsorbed species. []
- X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of elements on the surface, offering insights into the bonding of Triethylantimony. [, , ]
- Proton Magnetic Resonance (1H NMR): Provides information about the structure and bonding of Triethylantimony and its complexes with electron donors. []
Q5: What role does Triethylantimony play in the growth of AlAsSb alloys?
A5: Triethylantimony serves as the antimony source in the Metal-Organic Chemical Vapor Deposition (MOCVD) of AlAsSb. [, , , ] It is used in conjunction with precursors like trimethylamine alane and arsine to deposit epitaxial layers of AlAsSb for applications in mid-infrared lasers and LEDs. [, , , ]
Q6: How does the choice of antimony precursor affect AlSb growth by MOCVD?
A6: Using triethylantimony (TESb) as the antimony precursor, compared to trimethylantimony (TMSb), results in AlSb layers with significantly lower carbon and oxygen impurity levels. [] This highlights the impact of precursor choice on the purity and potentially the electrical properties of the resulting materials.
Q7: Can Triethylantimony be used in the growth of other semiconductor materials?
A7: Yes, research demonstrates the use of Triethylantimony in the growth of various semiconductor materials:
- Ga(NAsSb) for solar cells: Triethylantimony allows for the incorporation of antimony into Ga(NAsSb) alloys, enabling the tuning of the band gap for enhanced solar cell performance. []
- Bi2Te3 and Sb2Te3 for thermoelectric applications: Triethylantimony acts as the antimony source for the growth of Bi2Te3 and Sb2Te3 thin films by MOCVD, materials with potential in thermoelectric devices. [, , ]
- InAsSb for mid-infrared emitters: Triethylantimony is crucial for the growth of InAsSb/InAsP strained-layer superlattices, serving as the active region in mid-infrared lasers and LEDs. [, ]
Q8: How does Triethylantimony influence the morphology of silicon nanowires during plasma-assisted chemical vapor deposition?
A8: The presence of Triethylantimony during the growth of silicon nanowires retards their axial growth rate. [] This effect on morphology is attributed to the interaction of antimony with the silicon surface during the deposition process.
Q9: Does Triethylantimony exhibit any catalytic activity?
A9: While not extensively studied for its catalytic properties, certain iron(II) clathrochelate complexes containing Triethylantimony as a labile capping group have shown electrocatalytic activity in the hydrogen evolution reaction (2H+ + 2e- → H2). [] This suggests that the presence of Triethylantimony might influence the electronic properties of the complex and promote catalytic activity.
Q10: How does the presence of Triethylantimony affect the doping of GaAs?
A10: The addition of Triethylantimony during the OMVPE of GaAs has been shown to increase the incorporation of zinc, a p-type dopant. [] This suggests that Triethylantimony may act as a surfactant, altering the surface properties of GaAs during growth and influencing the incorporation of dopants.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



